molecular formula C11H24O2S B8535226 Decyl methanesulfinate CAS No. 41892-36-8

Decyl methanesulfinate

Cat. No.: B8535226
CAS No.: 41892-36-8
M. Wt: 220.37 g/mol
InChI Key: QVXIIOPAMJCBQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decyl methanesulfinate (CAS RN: 83783-80-6) is an organosulfur compound with the molecular formula C₁₁H₂₄O₂S. Structurally, it consists of a decyl chain (C₁₀H₂₁) linked to a methanesulfinate group (CH₃SO₂⁻). This compound is notable for its sulfinate functional group, which imparts unique reactivity in organic synthesis, particularly in radical-initiated reactions and as a sulfonylating agent .

Key properties include:

  • Molecular weight: 220.37 g/mol
  • Functional group: Methanesulfinate ester
  • Applications: Used in polymer chemistry, surfactants, and specialty chemical synthesis.

Properties

CAS No.

41892-36-8

Molecular Formula

C11H24O2S

Molecular Weight

220.37 g/mol

IUPAC Name

decyl methanesulfinate

InChI

InChI=1S/C11H24O2S/c1-3-4-5-6-7-8-9-10-11-13-14(2)12/h3-11H2,1-2H3

InChI Key

QVXIIOPAMJCBQU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOS(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Overview of this compound and Analogues

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications/Notes
This compound 83783-80-6 C₁₁H₂₄O₂S 220.37 Methanesulfinate Radical reactions, surfactants
Decyl octanoate 2306-89-0 C₁₈H₃₆O₂ 284.48 Fatty acid ester Lubricants, flavor/fragrance industry
Decyl acrylate 2156-96-9 C₁₃H₂₄O₂ 212.33 Acrylate ester Polymer crosslinking agents
Decyl nitrite 1653-57-2 C₁₀H₂₁NO₂ 187.28 Nitrite ester Unclear; limited industrial data
Decyl N-(4-methylphenyl)carbamate 41892-36-8 C₁₈H₂₉NO₂ 291.43 Carbamate ester Potential agrochemical use

Q & A

Q. What are the optimal synthesis routes for decyl methanesulfinate, and how can reaction efficiency be quantified?

this compound is typically synthesized via esterification of methanesulfinic acid with decyl alcohol under acidic catalysis. Reaction efficiency can be monitored using gas chromatography (GC) or HPLC to track reactant consumption and product formation. Quantify yields via NMR integration (e.g., comparing proton signals of the decyl chain vs. sulfinate group) or mass spectrometry (MS) for molecular ion confirmation . Challenges include moisture sensitivity and side reactions (e.g., oxidation to sulfonate); thus, inert atmospheres and low temperatures are recommended .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm the sulfinate ester’s structure (e.g., characteristic S–O–C coupling in 13^{13}C spectra) .
  • Infrared Spectroscopy (IR) : Identify sulfinate S=O stretching vibrations (~1040–1080 cm1^{-1}) to distinguish from sulfonates .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass analysis .
  • X-ray Crystallography : Resolve steric effects of the decyl chain (e.g., using CCDC-deposited structures of analogous sulfinates) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhaling volatile byproducts (e.g., methanesulfinic acid).
  • Waste Disposal : Segregate sulfinate-containing waste for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. How does the steric environment of the decyl chain influence the compound’s reactivity in nucleophilic substitution reactions?

The long alkyl chain introduces steric hindrance, slowing nucleophilic attack at the sulfur center. Kinetic studies (e.g., varying alkyl chain lengths) and X-ray crystallography (comparing bond angles in tightly vs. loosely twisted isomers) can elucidate steric effects. Computational modeling (e.g., DFT calculations ) further predicts transition-state geometries and activation barriers .

Q. How can researchers resolve discrepancies in quantifying methanesulfinate derivatives in oxidation studies?

  • Aerosol Mass Spectrometry (AMS) : Use reference spectra for methanesulfinate (MSIA) and methanesulfonate (MSA) to deconvolute overlapping signals in particle-phase mixtures .
  • Cross-Validation : Pair AMS with ion chromatography or HPLC-MS to confirm sulfinate/sulfonate ratios .
  • Standard Curves : Prepare calibration standards under inert conditions to avoid oxidation artifacts .

Q. What mechanistic insights explain this compound’s role in radical-mediated oxidation pathways?

In atmospheric studies, methanesulfinate esters act as intermediates in dimethyl sulfide (DMS) oxidation. Use isotopic labeling (34^{34}S or 18^{18}O) and electron paramagnetic resonance (EPR) to track radical formation (e.g., SO2_2^- radicals). Compare product distributions (e.g., formaldehyde, formic acid) under controlled ozone/OH radical conditions .

Q. What computational strategies predict this compound’s interactions with biological membranes or enzymes?

  • Molecular Dynamics (MD) Simulations : Model the compound’s partitioning into lipid bilayers, focusing on alkyl chain hydrophobicity and sulfinate group polarity .
  • Docking Studies : Screen against enzyme active sites (e.g., sulfotransferases) to assess binding affinity and potential inhibitory effects .

Methodological Challenges

Q. What strategies mitigate degradation during long-term storage of this compound?

  • Storage Conditions : Use amber vials under argon at –20°C to minimize light/oxygen exposure .
  • Stabilizers : Add radical scavengers (e.g., BHT) at 0.1–1% w/w to suppress autoxidation .
  • Periodic Analysis : Monitor purity via NMR or GC every 3–6 months .

Q. How can researchers design comparative studies to evaluate this compound’s stability against shorter-chain sulfinate esters?

  • Accelerated Aging Tests : Expose compounds to elevated temperatures (40–60°C) and humidity (75% RH), then quantify degradation products via LC-MS .
  • Kinetic Analysis : Calculate activation energies (EaE_a) for hydrolysis/oxidation using Arrhenius plots .

Data Interpretation and Reporting

Q. How should conflicting data on sulfinate toxicity be addressed in regulatory submissions?

  • Meta-Analysis : Aggregate datasets from in vitro (e.g., Ames test) and in vivo studies (e.g., OECD 423 guidelines) to assess dose-response relationships .
  • Uncertainty Factors : Apply statistical models (e.g., benchmark dose modeling) to account for interspecies variability and experimental noise .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.